B1574548 APG-1252

APG-1252

カタログ番号 B1574548
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

APG-1252, also known as BM-1251, is a potent Bcl-2/Bcl-XL inhibitor. APG-1252 specifically binds to and inhibits the activity of the pro-survival proteins Bcl-2 and Bcl-XL. This restores apoptotic processes and inhibits cell proliferation in Bcl-2/Bcl-XL-dependent tumor cells. Bcl-2 and Bcl-XL, proteins belonging to the Bcl-2 family that are overexpressed in many cancers, play an important role in the negative regulation of apoptosis;  tumor expression is associated with increased drug resistance and cancer cell survival.

科学的研究の応用

1. Efficacy in Cancer Treatment

  • APG-1252 has shown potential in treating various cancer types. For instance, it has been studied for its role in inhibiting tumor growth in human cancer xenograft models, including small cell lung cancer (SCLC) models. It was found to be well-tolerated across all tested dose levels, and preliminary anti-cancer effects were observed in some SCLC patients (Li et al., 2018).
  • A Phase Ib/II study of APG-1252 in patients with Myelofibrosis (MF) that progressed after initial therapy explored its safety and efficacy. The study aimed to evaluate APG-1252 as monotherapy and when combined with ruxolitinib in adults with MF (Pemmaraju et al., 2020).

2. Mechanism of Action

  • APG-1252-12A, a variant of APG-1252, induces mitochondria-dependent apoptosis by inhibiting antiapoptotic proteins Bcl-2/Bcl-xl in HL-60 cells, a line of human acute myeloid leukemia cells. This process involves the release of cytochrome c, cleaved caspase-3, and PARP-1 cleavage (Wang et al., 2017).
  • Another study found that APG-1252, combined with gemcitabine, exhibits synergistic antitumor effects in nasopharyngeal carcinoma. The drug combination was shown to activate caspase-dependent pathways and inhibit the phospho-JAK-2/STAT3/MCL-1 signaling pathway (Luo et al., 2021).

3. Overcoming Drug Resistance

  • APG-1252 was studied for its potential to overcome intrinsic and acquired resistance to venetoclax in multiple myeloma cells. It was found to target BCL-xL, potentially overcoming ERK activation and decreasing BIM sequestration by BCL-xL (Yamamoto et al., 2021).

特性

製品名

APG-1252

IUPAC名

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

APG-1252;  APG1252;  APG 1252;  BM-1251;  BM 1251;  BM1251; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。